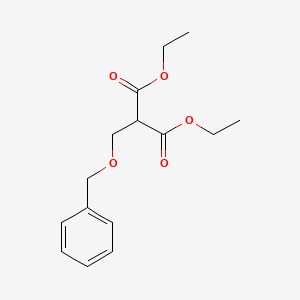

Diethyl 2-((benzyloxy)methyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-((benzyloxy)methyl)malonate is a malonate derivative characterized by a benzyloxymethyl substituent at the central carbon of the malonate core. The benzyloxymethyl group imparts steric bulk and electron-donating properties, influencing reactivity in further transformations such as cyclizations or nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-((benzyloxy)methyl)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a strong base.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, alkyl halides as alkylating agents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating the compound to high temperatures, often in the presence of a catalyst.

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Applications in Organic Synthesis

Diethyl 2-((benzyloxy)methyl)malonate serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable building block in pharmaceutical development. Notable applications include:

- Synthesis of Pharmaceuticals : This compound is employed in synthesizing various pharmaceuticals due to its ability to undergo nucleophilic substitution reactions, leading to the formation of biologically active compounds.

- Formation of Heterocycles : It can be utilized in the formation of heterocyclic compounds, which are essential in drug design. The benzyloxy group enhances the compound's reactivity, facilitating cyclization processes .

Biological Studies

While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological systems. Compounds derived from diethyl malonate are often explored for their roles in enzyme mechanisms and metabolic pathways. The benzyloxy group may enhance the compound's ability to interact with biological targets, influencing metabolic processes.

Potential Pharmacological Properties

Research indicates that malonate derivatives can exhibit various pharmacological properties, including:

- Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

- Antitumor Activity : Certain derivatives have shown promise in cancer research, although direct studies on this compound are still needed .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds to highlight its unique features and applications:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Diethyl malonate | Lacks the benzyloxy group | Less versatile due to fewer functional groups |

| Diethyl 2-methylmalonate | Similar structure but without the benzyloxy group | Different reactivity and applications |

| Diethyl 2-(methoxy)-2-methylmalonate | Contains a methoxy group instead of benzyloxy | Different chemical properties due to methoxy |

| Diethyl 2-(phenyl)malonate | Features a phenyl group instead of a benzyloxy group | Varies in reactivity due to different substituents |

The combination of both benzyloxy and methyl groups in this compound enhances its reactivity and functionalization possibilities compared to its analogs.

Case Studies

- Synthesis of Alkaloid Derivatives : Research conducted at the University of Huddersfield explored the synthesis of alkaloid structures using this compound as a key intermediate. This study demonstrated how the compound could facilitate complex synthetic pathways leading to biologically active alkaloids .

- Fragment-Based Drug Discovery : A study published in Molecules highlighted how derivatives of diethyl malonate were utilized in fragment-based drug discovery approaches targeting specific enzymes. This underscores the potential utility of this compound in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of diethyl 2-((benzyloxy)methyl)malonate involves its reactivity at the methylene group, which is activated by the adjacent ester groups. This activation allows for various nucleophilic substitutions and other reactions. The compound can also act as a precursor to more complex molecules through decarboxylation and other transformations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Diethyl 2-(2-Nitrobenzyl)malonate (C₁₄H₁₇NO₆)

- Substituent : 2-nitrobenzyl group (electron-withdrawing nitro group).

- Key Differences : The nitro group enhances electrophilicity at the benzylic position, making it more reactive in reduction or cyclization reactions (e.g., tandem reduction-cyclization with Pd/C or Rh/C catalysts) .

- Applications : Intermediate in synthesizing oxindole derivatives via nitro group reduction and subsequent cyclization .

Diethyl 2-[4-(Benzyloxy)benzylidene]malonate (C₂₁H₂₂O₅)

- Substituent : Benzylidene group conjugated to the malonate core.

- Key Differences : The benzylidene moiety introduces π-conjugation, enabling applications in photochemical studies or as a Michael acceptor. However, this compound has been discontinued .

- Synthesis: Likely formed via Knoevenagel condensation between diethyl malonate and a 4-(benzyloxy)benzaldehyde derivative.

Diethyl 2-((5-(Benzyloxy)-2-ethyl-triazol-4-yl)methyl)malonate (C₁₆H₂₂N₃O₆)

- Substituent : Triazole ring with benzyloxy and ethyl groups.

- Key Differences: The triazole group enhances bioactivity, as seen in its use for developing ionotropic glutamatergic receptor modulators.

- Applications : Pharmaceutical research, particularly in neuroactive compound design .

Reactivity and Functionalization

- Reduction Reactions: Diethyl 2-(2-nitrobenzyl)malonate undergoes Pd/C-catalyzed hydrogenation to form aminobenzyl derivatives, critical for oxindole synthesis . The benzyloxymethyl group in the target compound is less reactive toward reduction but may participate in deprotection (e.g., hydrogenolysis of the benzyl group) .

Cyclization :

Biological Activity

Diethyl 2-((benzyloxy)methyl)malonate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and pharmacological implications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H20O5 and features a benzyloxy group that enhances its reactivity. The synthesis typically involves the alkylation of diethyl malonate with benzyl bromide in the presence of a base like sodium ethoxide. This reaction proceeds via nucleophilic substitution under reflux conditions, often using solvents such as ethanol or tetrahydrofuran.

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological targets. The compound's ester groups can undergo hydrolysis, releasing active carboxylic acids that may modulate biological pathways. Additionally, the benzyloxy moiety is likely to enhance interactions with enzymes and receptors, potentially influencing metabolic processes.

Biological Activity and Pharmacological Implications

While specific data on the biological activity of this compound is limited, compounds with similar structures have shown various pharmacological properties. For instance, malonate derivatives are often explored for their roles in enzyme inhibition and metabolic pathways. The following table summarizes some relevant findings regarding similar compounds:

Case Studies and Research Findings

- Antiproliferative Effects : Research on benzopsoralens, which share structural similarities with this compound, indicates significant antiproliferative activity against mammalian cells. This activity is attributed to their ability to inhibit topoisomerase II, suggesting a potential pathway for therapeutic applications in cancer treatment .

- Enzyme Inhibition : A review highlighted that compounds derived from malonic acid exhibit various enzyme inhibitory activities, which could be relevant for drug development targeting specific metabolic pathways .

- Pharmacological Evaluation : In studies evaluating similar compounds, structural modifications significantly influenced their inhibitory activities against key enzymes involved in cancer proliferation and angiogenesis, such as c-Met and VEGFR-2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2-((benzyloxy)methyl)malonate?

- Methodological Answer : The compound is typically synthesized via alkylation of diethyl malonate. A general approach involves:

Deprotonation : Treat diethyl malonate with a strong base (e.g., NaOEt) to generate the enolate.

Alkylation : React the enolate with a benzyl-protected electrophile, such as (benzyloxy)methyl bromide, under anhydrous conditions.

Workup : Acidic hydrolysis followed by esterification to recover the diethyl ester.

Alternative routes include photo-organocatalyzed enantioselective α-alkylation using 9-amino-9-deoxy-epi-cinchona alkaloids to activate ketones as transient enamines .

Q. How does the alkylation of diethyl malonate proceed in the synthesis of derivatives?

- Methodological Answer : Alkylation exploits the acidic α-protons of diethyl malonate (pKa ~13). Steps include:

Enolate Formation : Use NaOEt or LDA to deprotonate the malonate.

Electrophilic Attack : Introduce an alkyl/aryl halide (e.g., benzyl bromide) to form a new C–C bond.

Sequential Alkylation : Repeat the process for disubstituted derivatives.

Monitoring via TLC or NMR ensures reaction completion. Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and temperature .

Advanced Research Questions

Q. How can enantioselective α-alkylation be optimized for malonate derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts. For example:

- Photo-organocatalysis : Use 9-amino-9-deoxy-epi-cinchona alkaloids to form transient enamines. Irradiate with visible light to generate radicals, enabling asymmetric C–C bond formation.

- Key Parameters :

- Catalyst loading (5–10 mol%).

- Solvent polarity (e.g., DMF or THF).

- Temperature control (0–25°C) to suppress racemization.

Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How to address contradictions in reaction yields when using copper-catalyzed vs. traditional alkylation methods?

- Methodological Answer : Discrepancies arise from substrate compatibility and functional group tolerance.

Copper-Catalyzed Arylation (e.g., CuI/2-phenylphenol):

- Advantages : Mild conditions (Cs₂CO₃, 80°C), tolerates electron-rich aryl iodides.

- Limitations : Sensitive to steric hindrance.

Traditional Alkylation :

- Higher yields for aliphatic electrophiles but requires strong bases (e.g., LDA).

Troubleshooting : - Compare leaving group reactivity (iodide vs. bromide).

- Use kinetic vs. thermodynamic control studies to identify side products .

Q. Designing experiments to study the biological activity of malonate derivatives: What methodologies are robust?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

Functionalization : Modify the benzyloxy or malonate groups (e.g., introduce nitro or trifluoromethyl substituents).

Biological Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition).

- Antimicrobial Activity : MIC tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict target binding.

Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ values) .

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

diethyl 2-(phenylmethoxymethyl)propanedioate |

InChI |

InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

InChI Key |

XLEFHAFBKIOCSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.